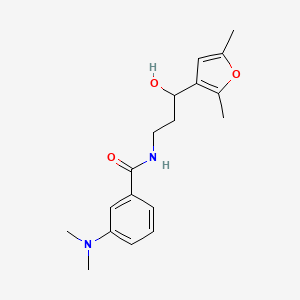

![molecular formula C7H13ClFN B2579644 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2243508-52-1](/img/structure/B2579644.png)

5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

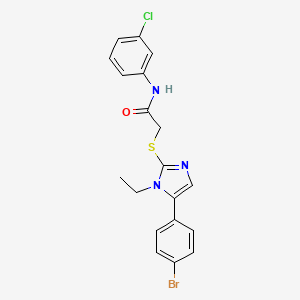

“5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2243508-52-1 . It has a molecular weight of 165.64 . The IUPAC name for this compound is (1S,2S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12FN.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7H,1-3,9H2;1H . This code provides a unique representation of the molecule’s structure.It should be stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .

Scientific Research Applications

Chemical Synthesis and Characterization

5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of novel chemical structures. Kasyan et al. (2007) explored the synthesis of exo- and endo-5-Aminomethylbicyclo[2.2.1]hept-2-enes from stereoisomeric cyanobicyclo compounds, leading to the creation of various sulfonamides through reactions with sulfonyl chlorides. This research demonstrated the potential of such compounds in generating epoxy derivatives and substituted exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes through peroxy acid oxidation, highlighting their utility in chemical synthesis and the exploration of reaction mechanisms (Kasyan et al., 2007).

Antiviral Research

In antiviral research, Tănase et al. (2019) synthesized 1′-homocarbanucleoside analogs with a substituted bicyclo[2.2.1]heptane skeleton acting as a sugar moiety. These analogs were evaluated for their antiviral activity, particularly against HSV-1, although they showed no activity against several other viruses. This study indicates the potential of bicyclo[2.2.1]heptane derivatives in the development of novel antiviral compounds, underscoring the importance of structural modification in enhancing biological activity (Tănase et al., 2019).

Fluorination Techniques

Zupan et al. (1995) investigated the role of reagent structure in the fluorination of hydroxy-substituted organic molecules, utilizing N-fluoro class fluorinating reagents. This research is crucial for understanding the chemical behavior and reactivity of fluorinated compounds, including those with bicyclo[2.2.1]heptane structures, in various organic synthesis applications (Zupan et al., 1995).

Novel Synthetic Methods

Plaçais et al. (2021) developed a synthesis method for 3-amino-5-fluoroalkylfurans via cyclization of fluorovinamides. This method, applicable to hydrochloride salts including those with bicyclo[2.2.1]heptane structures, highlights the versatility and potential for creating diverse fluorinated compounds useful in various chemical and pharmaceutical applications (Plaçais et al., 2021).

Modulation of Protein Structure

Lee et al. (2006) explored the use of fluorous amino acids, such as hexafluoroleucine, to modulate the structure and stability of proteins. This research suggests that the incorporation of fluorinated compounds, including those related to this compound, into protein structures can enhance stability and promote more defined structural characteristics, with potential applications in protein engineering and drug design (Lee et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7H,1-3,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADDUOUGPMWZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CC2F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

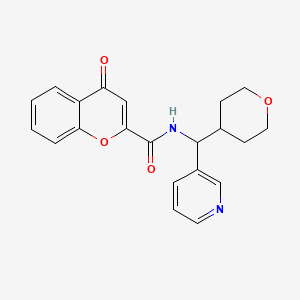

![3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2579565.png)

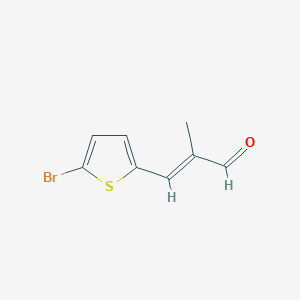

![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2579568.png)

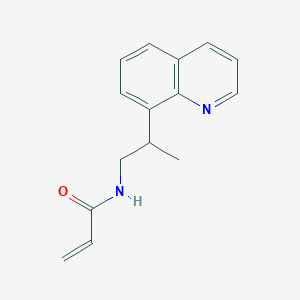

![2-[(3-Fluorophenyl)methyl]-2-methyloxirane](/img/structure/B2579574.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2579576.png)